ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a coumarin-acetamide-thiazole hybrid compound synthesized via multi-step reactions. The synthesis begins with the preparation of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (compound 4) by refluxing ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate with hydrazine hydrate in ethanol . This intermediate is then treated with ethyl oxalyl chloride in acetonitrile and pyridine to yield ethyl 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetate (compound 5) . Subsequent hydrolysis of compound 5 with sodium hydroxide produces 2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)hydrazinyl)-2-oxoacetic acid (compound 6), which is further functionalized to generate the final thiazole derivative .
Key spectral data for intermediates include IR bands at 3467 cm⁻¹ (NH), 1741 cm⁻¹ (C=O ester), and 1663 cm⁻¹ (C=O amide), confirming the structural integrity of the synthetic pathway . The compound’s design integrates coumarin (known for pharmacological properties), an acetamide linker (enhancing solubility), and a thiazole-carboxylate moiety (imparting heterocyclic bioactivity) .
Properties
Molecular Formula |
C18H16N2O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N2O6S/c1-3-24-17(23)13-9-27-18(19-13)20-15(21)8-25-11-4-5-12-10(2)6-16(22)26-14(12)7-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21) |
InChI Key |
UZYWKEGBQTWBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . The final step involves the reaction of this intermediate with thiazole-4-carboxylic acid under specific conditions to produce the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
This reaction is critical for modifying solubility or enabling further derivatization.
Nucleophilic Substitution
The thiazole ring and coumarin moiety can engage in substitution reactions:
-
Thiazole-4-carboxylate : Reacts with amines to form amides under catalytic conditions.
-
Coumarin acetyl group : Substitution at the 7-position occurs via nucleophilic attack on the activated ester .
Cyclization Reactions
The compound can participate in cycloadditions or heterocyclic ring formation:
-
Thiazole-thiazole coupling : With hydrazine derivatives, leading to bis-thiazole structures .
-
Coumarin-thiazole conjugation : Enhances rigidity and intermolecular interactions in biological systems .
Enzymatic Reactions
The coumarin core (4-methyl-2-oxo-2H-chromen-7-yl) is known to:
-
Interfere with DNA replication : By intercalating into DNA strands.
-
Modulate protein kinases : Through hydrogen bonding with active site residues.
Redox Reactions
The thiazole ring undergoes oxidation/reduction:
-
Oxidation : Generates reactive intermediates (e.g., thiazole oxide) under peroxide conditions.
-
Reduction : Converts thiazole to dihydrothiazole using agents like sodium borohydride.
Comparative Reactivity Analysis
| Reaction Type | Key Features | Conditions |
|---|---|---|
| Hydrolysis | Ethanol ester → carboxylic acid | HCl/H2O or NaOH |
| Nucleophilic substitution | Thiazole amide formation | Amine, DMF, 80°C |
| Cyclization | Bis-thiazole formation | Hydrazine, reflux ethanol |
| Redox transformations | Thiazole ring modification | Oxidizing/reducing agents |
Scientific Research Applications
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of coumarin-heterocyclic hybrids. Below is a detailed comparison with structurally or functionally analogous derivatives:
Table 1: Structural and Functional Comparison of Ethyl 2-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate and Analogues
Key Insights from Structure-Activity Relationships (SAR):
Heterocyclic Core Influence :
- Thiazole vs. Oxadiazole/Pyrazole : Thiazole derivatives exhibit balanced antimicrobial activity, while oxadiazole hybrids show enhanced potency due to sulfur’s electronegativity and hydrogen-bonding capacity . Pyrazole derivatives, however, are less effective, likely due to steric hindrance .
- Hydrazide vs. Thiazole : Hydrazide derivatives (e.g., isatin-linked) display superior anti-inflammatory and anticonvulsant activity, attributed to the hydrazide group’s ability to chelate metal ions or modulate neuronal ion channels .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl on isatin in hydrazide derivatives) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
- Methyl groups on the coumarin ring improve metabolic stability but may reduce solubility, as seen in the target compound compared to unmethylated analogues .
Linker Role :
- The acetamide linker in the target compound improves membrane permeability compared to ester or ether linkers in other derivatives .
Biological Activity
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 455.53 g/mol |
| CAS Number | 5614-82-4 |
| SMILES Notation | InChI=1S/C24H25NO6S/c1-3... |
The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole compounds can inhibit cell proliferation with IC values in the low micromolar range, demonstrating their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in tumor cells, enhancing their therapeutic potential.
- Antimicrobial Activity : Some studies have reported that thiazole compounds possess antimicrobial properties, making them candidates for treating infections alongside cancer .
Case Studies
- Study on Antitumor Effects : A recent investigation into thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of thiazole-containing compounds against various bacterial strains. The results indicated that these compounds showed effective inhibition at concentrations comparable to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
